molecular formula C14H19NO2 B2554261 N-(3-methoxyphenyl)cyclohexanecarboxamide CAS No. 315712-25-5

N-(3-methoxyphenyl)cyclohexanecarboxamide

Cat. No. B2554261
CAS RN: 315712-25-5
M. Wt: 233.311
InChI Key: MRUKBSOTPVZWPH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)cyclohexanecarboxamide is a compound that belongs to the class of organic chemicals known as amides, specifically a subclass of carbamates. The structure of this compound includes a cyclohexane ring, which is a six-membered saturated ring, attached to a carboxamide group. The carboxamide group is further substituted with a 3-methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent at the third position. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis .

Synthesis Analysis

The synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide derivatives can be achieved through various synthetic routes. One such method involves the use of N-methoxyamides as amidation reagents in rhodium(III)-catalyzed C-H activation reactions. This approach is advantageous due to its broad substrate scope and good yields, as demonstrated in the synthesis of related N-methoxyamide compounds . Additionally, the selective coupling of N-methoxyamides with aryl boronic acids using Rh(III) catalysis has been reported, which could potentially be applied to the synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide by choosing appropriate starting materials .

Molecular Structure Analysis

The molecular structure of N-(3-methoxyphenyl)cyclohexanecarboxamide derivatives can be characterized using various spectroscopic techniques such as IR spectroscopy and 1H-NMR spectroscopy. For instance, the crystal structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was determined using single-crystal X-ray diffraction, which revealed that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . These techniques can be employed to elucidate the structure of N-(3-methoxyphenyl)cyclohexanecarboxamide as well.

Chemical Reactions Analysis

N-(3-methoxyphenyl)cyclohexanecarboxamide and its derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amide group can undergo reactions such as hydrolysis, while the methoxy group can be involved in demethylation or substitution reactions. The Rh(III)-catalyzed redox-neutral 1,1-cyclization of N-methoxy benzamides with maleimides is an example of a reaction that involves C-H/N-H/N-O bond activation, which could be relevant to the chemical reactivity of N-(3-methoxyphenyl)cyclohexanecarboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-methoxyphenyl)cyclohexanecarboxamide can be inferred from its molecular structure and the properties of similar compounds. For example, the solubility, melting point, and stability of the compound can be predicted based on the presence of the cyclohexane ring and the substituted amide group. The compound's reactivity in biological systems, such as its potential antiproliferative activity, can be assessed through biological assays, as seen in the study of a related molecule with antiproliferative activity against cancer cell lines .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : N-(3-methoxyphenyl)cyclohexanecarboxamide is synthesized alongside other derivatives, characterized by methods such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction. The molecular structure and conformation are studied in detail, contributing to the understanding of its chemical properties and potential applications in various fields (Özer et al., 2009).

Neuropharmacology and Imaging

  • PET Imaging and Neuropharmacology : The compound has been studied in the context of neuropharmacology, particularly in PET imaging of serotonin 1A receptors in humans. It serves as a basis for developing radioligands like 18F-Mefway and [carbonyl-(11)C]WAY-100635, which are used in neuroimaging and the study of neuropsychiatric disorders (Choi et al., 2015); (Gunn et al., 2000).

Chemical and Pharmaceutical Research

  • Corrosion Inhibition : In a study exploring corrosion inhibition, derivatives of N-(3-methoxyphenyl)cyclohexanecarboxamide demonstrated significant inhibitory activity against copper corrosion in nitric acid solutions. This highlights its potential application in materials science and industrial chemistry (Abu-Rayyan et al., 2022).

  • Antiproliferative Activity : A related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has shown inhibitory activity against cancer cell lines, suggesting that N-(3-methoxyphenyl)cyclohexanecarboxamide derivatives could be significant in cancer research and therapy (Lu et al., 2021).

properties

IUPAC Name

N-(3-methoxyphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUKBSOTPVZWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)cyclohexanecarboxamide

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